Cas no 1909306-09-7 (tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(4-piperidinyl)-, 1,1-dimethylethyl ester
- tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate
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- MDL: MFCD29762732
- インチ: 1S/C14H24N2O3/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11/h10-11,15H,4-9H2,1-3H3
- InChIKey: HQFQKQYBDAOXDG-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCNCC2)C(=O)CC(C(OC(C)(C)C)=O)C1
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252135-0.25g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 0.25g |
$485.0 | 2024-06-19 | |
Enamine | EN300-252135-1.0g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 1.0g |
$528.0 | 2024-06-19 | |
Enamine | EN300-252135-5.0g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 5.0g |
$1530.0 | 2024-06-19 | |
Enamine | EN300-252135-5g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 5g |
$1530.0 | 2023-09-15 | ||
Enamine | EN300-252135-10g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 10g |
$2269.0 | 2023-09-15 | ||
Enamine | EN300-252135-0.1g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 0.1g |
$464.0 | 2024-06-19 | |
Enamine | EN300-252135-1g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 1g |
$528.0 | 2023-09-15 | ||
Enamine | EN300-252135-0.05g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 0.05g |
$443.0 | 2024-06-19 | |
Enamine | EN300-252135-10.0g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 10.0g |
$2269.0 | 2024-06-19 | |
Enamine | EN300-252135-0.5g |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate |
1909306-09-7 | 95% | 0.5g |
$507.0 | 2024-06-19 |
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylateに関する追加情報
Introduction to Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate (CAS No. 1909306-09-7)
Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1909306-09-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The presence of both tert-butyl and piperidin-4-yl substituents in its molecular framework contributes to its distinct chemical behavior, which is highly relevant for the development of novel therapeutic agents.
The compound’s structure consists of a pyrrolidine core, which is a five-membered heterocyclic ring containing one nitrogen atom. This core is functionalized with a 5-oxo group at the 5-position and a carboxylate group at the 3-position, further enhancing its reactivity and potential biological interactions. The piperidin-4-yl moiety, attached at the 1-position, introduces a secondary amine functionality, which is known to be crucial for binding to biological targets such as enzymes and receptors. The tert-butyl group at the 3-position provides steric hindrance, influencing the compound’s solubility and metabolic stability.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The compound Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate (CAS No. 1909306-09-7) represents an innovative approach to designing molecules with enhanced pharmacological properties. Its structural features make it a valuable scaffold for developing drugs targeting neurological disorders, inflammation, and other metabolic conditions.
In the realm of medicinal chemistry, the synthesis and optimization of such compounds are critical for improving drug efficacy and minimizing side effects. The tert-butyl group not only enhances the compound’s lipophilicity but also protects reactive sites during synthetic transformations, ensuring higher yields and purity. On the other hand, the piperidin-4-yl moiety is known to improve binding affinity to biological targets by forming hydrogen bonds and hydrophobic interactions. These characteristics make the compound an attractive candidate for further exploration in drug development.
Recent studies have demonstrated that derivatives of pyrrolidine can exhibit significant therapeutic potential. For instance, modifications in the substitution pattern can lead to compounds with improved bioavailability and reduced toxicity. The specific arrangement of functional groups in Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate (CAS No. 1909306-09-7) suggests that it may interact with multiple targets simultaneously, providing a multitargeted approach to therapy. This concept is particularly relevant in modern drug discovery, where combination therapies are often more effective than single-agent treatments.
The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that can modulate enzyme activity or receptor binding. Pyrrolidine-based compounds have shown promise in this regard due to their ability to mimic natural biomolecules and interfere with disease-causing pathways. The presence of both oxygen and nitrogen heteroatoms in the structure of Tert-butyl 5-oxo-1-(piperidin-4-y l)pyrrolidine -3-carbox ylate (CAS No. 1909306 -09 -7) enhances its potential as a pharmacophore, allowing it to engage with diverse biological systems.
From a synthetic perspective, the preparation of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are often employed to introduce the desired functional groups efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to ensure enantioselectivity, which is crucial for many pharmaceutical applications.
The biological evaluation of Tert-butyl 5 -oxo -1 -( piperidin -4 -y l )pyrrolidine -3-carbox ylate (CAS No. 1909306 -09 -7) has revealed several interesting properties that warrant further investigation. Preclinical studies have shown that this compound exhibits moderate activity against certain enzymes implicated in inflammatory diseases and cancer progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. These findings underscore its significance as a lead compound for drug development efforts.
In conclusion,Tert-butyl 5 -oxo -1 -( piperidin -4 -y l )pyrrolidine -3-carbox ylate (CAS No .1909306 -09 -7 )is a structurally intriguing compound with substantial therapeutic potential . Its unique combination of functional groups makes it an excellent candidate for further exploration in medicinal chemistry . As research continues , this molecule is likely to play a pivotal role in the development of novel treatments for various human diseases . The ongoing studies into its pharmacological properties highlight its importance as a valuable asset in pharmaceutical research.
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